Ezetimibe Azetidinone Ring-opened Impurity

Description

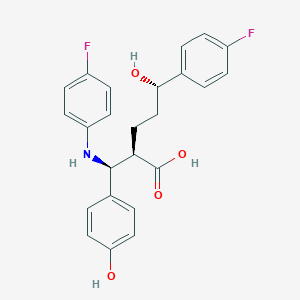

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) is a critical process-related impurity formed during the synthesis of ezetimibe, a cholesterol absorption inhibitor. Structurally, it arises from the hydrolysis or degradation of the azetidinone ring (a β-lactam analog) in ezetimibe, leading to a linear compound. This impurity is characterized by its molecular formula C₂₄H₂₃F₂NO₄ (molecular weight: 427.45 g/mol) and is controlled to ensure drug safety and efficacy . Its formation is linked to synthetic intermediates, particularly Eze-1, where incomplete ring closure or hydrolytic cleavage occurs during manufacturing . Regulatory guidelines, such as ICH Q3A, mandate its control below 0.10% in the final drug substance .

Properties

IUPAC Name |

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNDFEVQHMNNOJ-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ezetimibe Azetidinone Ring-opened Impurity

Alkali-Induced Ring Opening Reaction

The primary and most documented method to prepare the ring-opened impurity involves controlled alkaline hydrolysis of Ezetimibe. This method is described in detail in patent CN107474000A:

-

- Ezetimibe is dissolved in a suitable solvent such as methanol, ethanol, tetrahydrofuran, or N,N-dimethylformamide.

- An aqueous alkali solution (pH 7.5–9) is prepared using sodium bicarbonate, sodium carbonate, potassium carbonate, ammoniacal liquor, or diisopropylethylamine.

- The molar ratio of Ezetimibe to alkali is maintained between 1:1.0 to 1:3.0.

- The reaction temperature is controlled between 0°C and 30°C.

- Reaction time ranges from 2 to 10 hours.

-

- Dissolve Ezetimibe in the selected solvent.

- Add the aqueous alkali solution slowly under temperature control.

- Stir the mixture for the specified duration.

- Monitor reaction completion via thin-layer chromatography (TLC).

- Adjust pH to neutral (6–7) using dilute hydrochloric acid.

- Remove solvents under controlled temperature.

- Extract the product with dichloromethane.

- Purify the crude product by column chromatography using dichloromethane:methanol (20:1, v/v).

Table 1: Typical Reaction Conditions for Alkali-Induced Ring Opening

| Parameter | Range/Value |

|---|---|

| Solvent | Methanol, Ethanol, THF, DMF |

| Alkali Type | NaHCO3, Na2CO3, K2CO3, NH3, DIPEA |

| Molar Ratio (Ezetimibe:Alkali) | 1:1.0 – 1:3.0 |

| pH of Alkali Solution | 7.5 – 9.0 |

| Temperature | 0 – 30 °C |

| Reaction Time | 2 – 10 hours |

| Purification | Column chromatography |

| Yield | ~71.8% |

| Purity (HPLC) | >96% |

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Alkali Hydrolysis (Patent CN107474000A) | Ezetimibe + aqueous alkali (NaHCO3, Na2CO3, K2CO3, NH3, DIPEA), solvents (MeOH, EtOH, THF, DMF), 0-30°C, 2-10h | ~71.8 | >96 | Mild, environmentally friendly, scalable |

| Oxidative degradation (related impurity) | Ezetimibe + oxidants (MnO2, KMnO4, H2O2), solvents (ethyl acetate, DCM), reflux 2-10h | Not specified | High | Produces keto-acid impurity, related pathway |

Chemical Reactions Analysis

Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

- Quality Control in Drug Manufacturing

- Analytical Method Development

- Stability Studies

Research Applications

-

Mechanistic Studies

- Research involving this compound has been conducted to elucidate its role in lipid metabolism. Studies have shown that Ezetimibe significantly reduces plasma levels of intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This mechanism is vital for understanding how impurities might influence pharmacodynamics.

- Animal Studies

Mechanism of Action

The mechanism of action of Ezetimibe Azetidinone Ring-opened Impurity is related to its parent compound, Ezetimibe. Ezetimibe works by selectively inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine, reducing the absorption of cholesterol. The ring-opened impurity, however, may not retain the same inhibitory activity due to its altered structure .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key impurities associated with ezetimibe and analogous β-lactam-derived compounds:

Key Observations:

- Structural Differentiation: The azetidinone ring-opened impurity in ezetimibe retains the core backbone but lacks the strained β-lactam ring, distinguishing it from desfluoro ezetimibe (loss of fluorine) and tetrahydropyran impurity (ring substitution).

- Formation Pathways : Unlike β-lactam antibiotics (e.g., cefdinir), where ring-opening is often due to enzymatic degradation, ezetimibe’s ring-opened impurity arises during chemical synthesis, particularly in acidic or hydrolytic conditions.

- Analytical Challenges : The ring-opened impurity co-elutes with ezetimibe in standard HPLC methods, necessitating chiral stationary phases (e.g., Chiralcel OD) for resolution.

Analytical and Control Strategies

- Detection Methods :

- Control Limits :

Mechanistic Insights

- Synthetic Origin: The ring-opened impurity forms during the coupling of Eze-1 intermediates, where incomplete azetidinone ring closure or hydrolysis occurs.

Comparative Data with β-Lactam Antibiotics

β-lactam drugs like cefdinir exhibit analogous ring-opening impurities but differ in biological impact:

| Parameter | Ezetimibe Ring-Opened Impurity | Cefdinir Impurity C |

|---|---|---|

| Biological Activity | Non-therapeutic | Loss of antibacterial efficacy |

| Formation Pathway | Synthetic hydrolysis | Enzymatic degradation |

| Mass Spectral Profile | m/z 427 [M+H]⁺ | m/z 384 [M+H]⁺ |

| Regulatory Control | ≤0.10% | ≤0.20% (per ICH) |

Biological Activity

Ezetimibe is a lipid-lowering agent primarily used to reduce cholesterol absorption in the intestines. The compound's structure includes a beta-lactam ring, which is crucial for its biological activity. However, the focus of this article is on the biological activity associated with the Ezetimibe Azetidinone Ring-opened Impurity .

Overview of Ezetimibe

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols, leading to a decrease in plasma cholesterol levels. Its chemical structure is represented as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, with an empirical formula of C24H21F2NO3 and a molecular weight of 409.4 g/mol .

The biological activity of the ring-opened impurity arises from its interaction with cellular mechanisms involved in lipid metabolism. Research indicates that ezetimibe, including its impurities, can influence cholesterol homeostasis through various pathways:

- Inhibition of Foam Cell Formation : Ezetimibe has been shown to suppress foam cell formation in macrophages via the caveolin-1/MAPK signaling pathway. This mechanism is critical as foam cells are implicated in atherosclerosis development .

- Platelet Activation : Studies have demonstrated that ezetimibe reduces platelet activation markers in endothelial cells, suggesting potential cardiovascular protective effects .

Case Studies and Research Findings

A review of several studies highlights the impact of ezetimibe and its impurities on cholesterol levels and cardiovascular health:

-

Cholesterol Reduction in Animal Models :

- In apolipoprotein E deficient mice, treatment with ezetimibe resulted in significant reductions in atherosclerotic lesions and serum cholesterol levels .

- A study involving cholesterol-fed rats demonstrated that ezetimibe decreased total cholesterol levels significantly, with an effective dose (ED50) established at 0.03 mg/kg/day .

- Post-Marketing Surveillance :

Data Tables

The following table summarizes key findings from various studies on the biological activity of Ezetimibe and its ring-opened impurity:

Q & A

Q. What analytical methods are validated for quantifying Ezetimibe Azetidinone Ring-opened Impurity in pharmaceutical formulations?

A reversed-phase HPLC method developed using Quality by Design (QbD) principles is recommended. This method has been validated per ICH Q2(R1) guidelines, demonstrating selectivity, linearity (R² > 0.999), and accuracy (recovery rates of 98–102%). It resolves the impurity from other degradation products, such as the tetrahydropyran (THP) compound, and is sensitive down to 0.01% concentration levels. Freshly prepared solutions should be analyzed within 5 hours to avoid THP compound instability, which increases by 0.02% after 24 hours . LC-MS/MS or UPLC-MS/MS can further confirm structural identity for ambiguous peaks .

Q. How does the synthetic pathway of Ezetimibe influence the formation of the Azetidinone Ring-opened Impurity?

The impurity is primarily a synthetic intermediate (Impurity D) rather than a degradation product. During synthesis, incomplete ring closure or hydrolysis of the β-lactam (azetidinone) ring can occur, leading to its formation. Process controls, such as strict reaction stoichiometry and purification steps, minimize its presence in the final API. Specifications typically limit it to <0.20% in compliance with pharmacopeial standards .

Q. What stability factors contribute to the formation of this impurity during storage?

Accelerated stability studies (40°C/75% relative humidity) show that excipients like magnesium oxide and polyvinylpyrrolidone can induce minor increases in impurity levels (e.g., 0.11–0.18% after 4 weeks). However, the risk of ring-opening due to degradation is low under standard storage conditions. Forced degradation studies (acid/alkaline hydrolysis, oxidation) are recommended to assess susceptibility to stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across batches or manufacturers?

Batch-to-batch variability in impurity profiles arises from differences in API synthesis (e.g., reaction time, purification efficiency). To address discrepancies:

- Use orthogonal methods (e.g., HPLC with diode array detection and LC-MS) to confirm peak identity.

- Apply statistical tools (e.g., ANOVA) to evaluate inter-batch variability.

- Cross-validate methods using APIs from multiple suppliers, as qualitative differences in impurities have been observed even within the same manufacturer .

Q. What experimental designs are optimal for studying excipient compatibility with this compound?

Conduct binary mixture studies under accelerated conditions (40°C/75% RH for 4 weeks) to identify incompatible excipients. For example:

- Avoid excipients with primary amines or aldehydes, which may react via Schiff base formation.

- Monitor impurity levels using HPLC, complemented by DSC and XRD to detect physical instability. Magnesium oxide and hydrated ferric oxide have been shown to increase total impurities by 0.12% in formulations .

Q. What degradation pathways are hypothesized for the azetidinone ring under photolytic or oxidative stress?

Proposed pathways include:

- Photolysis : UV exposure may induce ring-opening via cleavage of the β-lactam bond, forming a secondary amine.

- Oxidation : Peroxide-mediated oxidation could generate hydroxylated intermediates, followed by ring hydrolysis. LC-MS/MS and NMR are critical for characterizing degradation products and validating degradation mechanisms .

Q. How can researchers differentiate between synthesis-related and degradation-related impurities in regulatory submissions?

- Synthesis-related impurities : Track intermediates (e.g., Impurity D) using batch-specific impurity profiles and synthetic route analysis.

- Degradation-related impurities : Conduct forced degradation studies (heat, light, pH) and compare results with stability data. Regulatory submissions must include impurity fate-and-reactivity studies to justify control strategies .

Methodological Considerations

- Forced Degradation Protocols : Include 0.1N HCl/NaOH (70°C, 24h), 3% H₂O₂ (70°C, 24h), and photolysis (1.2 million lux-hours) to simulate extreme conditions. Use peak purity indices (e.g., spectral match ≥99%) to confirm homogeneity .

- Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters or storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.